4-Fluoro-9h-fluoren-9-ol

Description

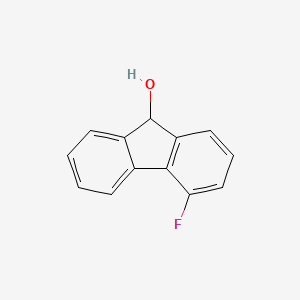

Structure

2D Structure

3D Structure

Properties

CAS No. |

73058-52-3 |

|---|---|

Molecular Formula |

C13H9FO |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

4-fluoro-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H9FO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,13,15H |

InChI Key |

YXLVWEAKWLCVRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)F)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 9h Fluoren 9 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei within a molecule. For 4-Fluoro-9H-fluoren-9-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, is essential for an unambiguous assignment of all atoms in the structure.

High-resolution ¹H and ¹³C NMR spectra are fundamental for mapping the carbon skeleton and the attached protons. The introduction of an electronegative fluorine atom at the C-4 position induces predictable changes in the chemical shifts of nearby protons and carbons compared to the parent compound, 9H-fluoren-9-ol. rsc.orgchemicalbook.comnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the proton at the C-9 position, and the hydroxyl proton. The aromatic region (typically δ 7.0-8.0 ppm) will be complex due to the reduced symmetry. The fluorine atom at C-4 will deshield the adjacent proton at C-5 and influence the chemical shifts of other protons on that ring through space and through bond couplings. The proton at C-9, adjacent to the hydroxyl group, is expected to appear as a singlet, with its chemical shift influenced by solvent and concentration. chemicalbook.com

In the ¹³C NMR spectrum, 13 distinct signals are anticipated, corresponding to each unique carbon atom in the asymmetric structure. The most significant effect of the fluorine substitution is the large C-F coupling constant for C-4. The chemical shift of C-4 will be shifted significantly downfield and will appear as a doublet. Other carbons in the fluorinated ring will also exhibit smaller C-F couplings. The C-9 carbon, bearing the hydroxyl group, is expected to resonate around δ 75 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted values are based on data for 9H-fluoren-9-ol rsc.orgchemicalbook.com and known substituent effects of fluorine. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~7.3-7.5 | ~120-122 |

| 2 | ~7.2-7.4 | ~127-129 |

| 3 | ~7.1-7.3 | ~115 (d, JCF ≈ 23 Hz) |

| 4 | - | ~158 (d, JCF ≈ 245 Hz) |

| 4a | - | ~141-143 |

| 5 | ~7.6-7.8 | ~112 (d, JCF ≈ 4 Hz) |

| 6 | ~7.2-7.4 | ~129-131 |

| 7 | ~7.3-7.5 | ~128-130 |

| 8 | ~7.5-7.7 | ~125-127 |

| 8a | - | ~140-142 |

| 9 | ~5.5-5.7 | ~75-77 |

| 9-OH | Variable | - |

| 9a | - | ~146-148 |

d = doublet, J = coupling constant in Hz

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly observe the fluorine nucleus. psu.edu Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range, making it an excellent probe for fluorinated compounds. psu.edu

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluoroaromatic compounds, the chemical shifts typically appear in the range of -100 to -140 ppm relative to a standard like CFCl₃. slideshare.net The signal may appear as a multiplet due to coupling with nearby protons, primarily H-3 and H-5. Proton-decoupled ¹⁹F NMR spectra can be acquired to simplify this signal to a singlet, confirming the presence of a single fluorine environment.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. uni-ruse.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, for instance, between H-1/H-2, H-2/H-3, H-5/H-6, H-6/H-7, and H-7/H-8. This helps to trace the connectivity within each of the benzene (B151609) rings of the fluorene (B118485) system. uni-ruse.bg

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). The HSQC spectrum would link each aromatic proton signal to its corresponding carbon signal, and the C-9 proton to the C-9 carbon, providing definitive assignments for all protonated carbons. uni-ruse.bgethz.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is vital for identifying quaternary (non-protonated) carbons. For example, the proton at C-9 would show correlations to the quaternary carbons C-8a, C-9a, and C-4a. The aromatic protons would show correlations to neighboring and quaternary carbons, helping to piece together the entire fluorene skeleton and confirm the position of the fluorine substituent. uni-ruse.bgethz.ch

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₃H₉FO), the theoretical exact mass can be calculated.

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₃H₉FO | 200.0637 |

| [M+H]⁺ | C₁₃H₁₀FO | 201.0714 |

| [M+Na]⁺ | C₁₃H₉FONa | 223.0533 |

Experimental determination of the molecular ion peak matching one of these calculated values to within a few parts per million (ppm) would confirm the elemental composition. The fragmentation pattern observed in HRMS can also provide structural clues. A common fragmentation pathway for fluorenols is the loss of a water molecule (H₂O) from the molecular ion, followed by further fragmentation of the fluorenyl cation. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. It is an effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov

In a typical GC-MS analysis, the sample is volatilized and separated on a GC column. The thermal stability of this compound is a key factor, as some tertiary alcohols can dehydrate in the hot GC injector port. researchgate.net Assuming it is sufficiently stable, it would elute as a single peak at a specific retention time. The mass spectrometer then records the mass spectrum of the eluting compound. The resulting spectrum can be compared to a library of known spectra for identification and can confirm the molecular weight of the main component. The presence of any additional peaks in the chromatogram would indicate impurities, which can also be identified or characterized by their respective mass spectra. This makes GC-MS invaluable for quality control and for optimizing reaction conditions to maximize the yield of the desired product. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its core functional groups: the hydroxyl group (-OH), the aromatic fluorene system, and the carbon-fluorine (C-F) bond.

Based on the spectrum of the parent compound, 9H-fluoren-9-ol, key vibrational modes can be anticipated. nist.govnist.gov A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The C-O stretching vibration of the secondary alcohol is typically observed in the 1000-1200 cm⁻¹ range.

The introduction of a fluorine atom at the 4-position of the fluorene ring will introduce a strong C-F stretching vibration. The C-F stretching band is typically found in the 1000-1400 cm⁻¹ region and is often intense. spectroscopyonline.com Its exact position can be influenced by the aromatic system. The electron-withdrawing nature of fluorine may also induce minor shifts in the absorption frequencies of the adjacent aromatic C-H and C=C bonds.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200 - 3600 (broad) | Alcohol |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| C=C Stretch (in-ring) | 1400 - 1600 | Aromatic Ring |

| C-F Stretch | 1000 - 1400 | Aryl Fluoride (B91410) |

| C-O Stretch | 1000 - 1200 | Secondary Alcohol |

This table is based on typical IR absorption ranges and data for related compounds.

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the photophysical properties of a molecule, which are governed by its electronic structure. The fluorene moiety is known for its characteristic UV absorption and fluorescence, properties that are valuable in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

The parent compound, 9H-fluoren-9-ol, exhibits absorption spectra characteristic of the fluorene π-system, with π-π* transitions resulting in strong absorption bands in the ultraviolet region. ebi.ac.uk The introduction of substituents on the fluorene ring can modulate these photophysical properties. rsc.org

For this compound, the fluorene core dictates the primary absorption and emission profiles. The absorption spectrum is expected to show distinct peaks corresponding to electronic transitions within the aromatic system. Upon excitation, the molecule is expected to exhibit fluorescence. The position of the fluorine atom as an electron-withdrawing group on the aromatic ring may lead to shifts in the absorption and emission maxima (λmax and λem) compared to the unsubstituted fluorenol. These shifts, whether bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depend on the interplay between inductive and resonance effects of the substituent. Studies on substituted fluorenes often show that such modifications can fine-tune the emissive properties. rsc.orgresearchgate.net

Table 2: Representative Photophysical Data for Fluorenol Derivatives

| Compound | Absorption λmax (nm) | Emission λem (nm) | Solvent |

| 9H-fluoren-9-ol | ~270 | N/A | Culture Medium |

| Substituted 9,9-disubstituted fluorene derivatives | N/A | Blue emissive | Various |

The fluorescence quantum yield, a measure of the efficiency of the emission process, could also be influenced by the heavy-atom effect of fluorine, potentially altering the rates of radiative and non-radiative decay pathways.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the search results, the molecular architecture can be reliably inferred from the numerous crystallographic studies on substituted fluorene and 9H-fluoren-9-ol derivatives. thieme-connect.comresearchgate.netrsc.orgacs.orgsemanticscholar.org

The core structure consists of a tricyclic fluorene system, which is largely planar. The hydroxyl group is attached to the C9 carbon, which is an sp³-hybridized carbon atom situated at the bridge of the two benzene rings. The introduction of a fluorine atom at the C4 position is not expected to significantly distort the planarity of the fluorene backbone.

The crystal packing will be influenced by intermolecular forces. Hydrogen bonding involving the hydroxyl group is a dominant interaction in the crystal lattice of 9H-fluoren-9-ol and its derivatives. Additionally, π-π stacking interactions between the planar fluorene rings are expected to play a significant role in the solid-state assembly. The presence of the fluorine atom may introduce other weak intermolecular interactions, such as C-H···F contacts, which can further influence the crystal packing arrangement.

Table 3: Typical Bond Parameters for a Substituted 9H-fluoren-9-ol Framework

| Bond/Angle | Typical Value |

| C-C (aromatic) | ~1.39 Å |

| C-C (bridge) | ~1.51 Å |

| C-O | ~1.43 Å |

| Aromatic C-C-C angle | ~120° |

| Angle around C9 | ~109.5° (tetrahedral) |

This table presents generalized data based on known crystal structures of fluorenol derivatives. Specific values for this compound would require experimental determination. rsc.orgsemanticscholar.org

Reactivity and Mechanistic Studies of 4 Fluoro 9h Fluoren 9 Ol

Oxidation Reactions to 4-Fluoro-9H-fluoren-9-one

The transformation of 9H-fluoren-9-ol derivatives to their corresponding 9-fluorenones is a fundamental and widely utilized reaction in organic synthesis. The oxidation of 4-Fluoro-9H-fluoren-9-ol to 4-Fluoro-9H-fluoren-9-one can be achieved through various methods, often employing common oxidizing agents.

A general and efficient method for the oxidation of 9H-fluorenes to 9-fluorenones involves aerobic oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This method is noted for its mild conditions and high yields. researchgate.net While this specific example doesn't exclusively mention the 4-fluoro derivative, the methodology is broadly applicable to substituted fluorenes. researchgate.net

Another common approach for the oxidation of secondary alcohols to ketones is the use of chromium-based reagents, such as chromium trioxide. researchgate.net Historically, these have been effective but are now often replaced by milder and more environmentally friendly alternatives.

The resulting 4-Fluoro-9H-fluoren-9-one is a valuable intermediate. For instance, fluoren-9-ones can be synthesized via a palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.gov This highlights the importance of fluorenones as synthetic targets.

Table 1: Oxidation of 9H-Fluorene Derivatives

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 9H-Fluorenes | Air, KOH, THF | 9-Fluorenones | High | researchgate.net |

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the 9-position of this compound is a key functional handle for a variety of chemical transformations, including esterification, etherification, and reactions that proceed through carbocation intermediates.

Esterification and Etherification Reactions

The hydroxyl group of fluorenol derivatives can readily undergo esterification and etherification. For example, 9H-fluoren-9-ylmethyl carbonochloridate (B8618190) is a known reagent used in the protection of amines, forming a carbamate (B1207046) ester linkage. ambeed.com This reactivity is analogous to the esterification of the hydroxyl group of this compound.

Etherification reactions are also common. For instance, 4-hydroxyphenylacetonitrile has been etherified with benzyl (B1604629) chloride. researchgate.net While a direct example with this compound is not provided in the search results, the general reactivity of the hydroxyl group on the fluorene (B118485) core suggests its capability to undergo such transformations.

Reactions Involving Carbocation Intermediates

The formation of a carbocation at the 9-position of the fluorene ring system is a significant aspect of its reactivity. The stability of the 9-fluorenyl cation allows for a range of subsequent reactions. Research has demonstrated the photochemical generation of carbocation intermediates from fluorenol derivatives.

These carbocations can be trapped by various nucleophiles. For example, the irradiation of 9-aryl-9-fluorenol derivatives can lead to the formation of a 9-aryl-9-fluorenyl cation, which can then undergo intramolecular attack by an ether oxygen. uga.edu This highlights the potential for this compound to participate in similar photochemically induced reactions, where the fluorine substituent could influence the stability and reactivity of the resulting carbocation.

Substitution Reactions on the Fluorene Core and Aryl Substituents

The fluorene core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the aromatic rings.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a classic reaction for functionalizing aromatic rings. The rate and regioselectivity of EAS are heavily influenced by the substituents present on the ring. masterorganicchemistry.comtotal-synthesis.com The fluorine atom in this compound is a deactivating group, meaning it slows down the rate of EAS compared to benzene (B151609). masterorganicchemistry.com However, it is an ortho-, para-director. The hydroxyl group (or its derived ether or ester) is generally an activating group and also an ortho-, para-director.

The interplay of these two groups will determine the substitution pattern. In strongly acidic conditions, the hydroxyl group can be protonated, becoming a deactivating group. masterorganicchemistry.com The substitution pattern on the fluorene core can be complex. For example, polycyclic aromatic hydrocarbons like 9H-fluorene can undergo electrophilic substitution at the most nucleophilic carbon atom. nih.gov

Nucleophilic Substitution and Cross-Coupling Reactions

Nucleophilic aromatic substitution (SNA) reactions are also possible, particularly for aryl halides. While the fluorine atom on the fluorene core is generally not a good leaving group for traditional SNAr reactions, specialized conditions can facilitate its displacement. science.gov Concerted SNAr reactions of aryl fluorides can be catalyzed by an organic superbase, allowing for transformations with various nucleophiles, including alcohols. acs.org

More commonly, the fluorine atom can be replaced via cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the conversion of the aryl halide to an organometallic species (e.g., a boronic acid or ester) followed by coupling with a suitable partner. researchgate.net For instance, 2-bromofluoren-9-one has been successfully used in Suzuki-Miyaura and Sonogashira cross-coupling reactions. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-9H-fluoren-9-one |

| 9H-fluoren-9-ol |

| 9-fluorenone (B1672902) |

| Potassium hydroxide |

| Tetrahydrofuran |

| Chromium trioxide |

| 2,7-dibromofluorene |

| 2,7-dibromofluorenone |

| 2-haloarenecarboxaldehydes |

| 9H-fluoren-9-ylmethyl carbonochloridate |

| 4-hydroxyphenylacetonitrile |

| Benzyl chloride |

| 9-aryl-9-fluorenol |

| 9-aryl-9-fluorenyl cation |

| 9H-fluorene |

| 2-bromofluoren-9-one |

| 2-(3,4,5-trimethoxyphenyl)fluoren-9-one |

Influence of Fluorine Substitution on Reaction Pathways and Kinetics

The introduction of a fluorine atom at the 4-position of the 9H-fluoren-9-ol scaffold is anticipated to modulate its reactivity in several key transformations, such as oxidation, reduction, and substitution reactions. However, a lack of specific studies on this compound necessitates a discussion based on established electronic effects of fluorine in similar aromatic systems.

Theoretical Impact on Reaction Pathways:

The strong -I effect of the fluorine atom is expected to decrease the electron density of the aromatic system, thereby influencing its susceptibility to electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, the fluorine atom would likely act as a deactivating group, slowing down the reaction rate compared to the unsubstituted 9H-fluoren-9-ol. The directing effect would be ortho-para, but the deactivation would be the dominant factor.

Conversely, in nucleophilic aromatic substitution (SNAAr) reactions, the electron-withdrawing nature of fluorine can stabilize the Meisenheimer complex intermediate, potentially facilitating such reactions if a suitable leaving group is present elsewhere on the aromatic ring.

Expected Influence on Kinetics:

The kinetics of reactions involving the hydroxyl group at the C9 position are also predicted to be affected. The electron-withdrawing fluorine atom would increase the acidity of the hydroxyl proton, making it more susceptible to deprotonation. In reactions where the rate-determining step involves the formation of a fluorenyl cation at the C9 position, the -I effect of the fluorine would be destabilizing, thus slowing down the reaction rate.

While detailed research findings and specific kinetic data for this compound are not available in the public domain, a hypothetical comparison of its reactivity relative to the parent 9H-fluoren-9-ol can be postulated based on these electronic principles.

Hypothetical Comparative Reactivity Data

| Reaction Type | Expected Relative Rate (this compound vs. 9H-fluoren-9-ol) | Rationale |

| Oxidation of C9-OH | Slower | The electron-withdrawing fluorine atom destabilizes the transition state leading to the ketone. |

| Acidity of C9-OH | Higher | The inductive effect of fluorine stabilizes the resulting alkoxide anion. |

| Electrophilic Aromatic Substitution | Slower | The fluorine atom deactivates the aromatic ring towards electrophilic attack. |

| Nucleophilic Substitution at C9 (e.g., via SN1) | Slower | The electron-withdrawing fluorine destabilizes the formation of a carbocation at the C9 position. |

It is crucial to emphasize that the data presented in the table above is purely hypothetical and serves to illustrate the expected electronic effects of the fluorine substituent. Rigorous experimental studies, including kinetic measurements and computational modeling, are necessary to validate these predictions and to fully elucidate the reactivity and mechanistic pathways of this compound. The absence of such dedicated studies highlights a valuable area for future research in the field of physical organic chemistry and fluorine chemistry.

Theoretical and Computational Chemistry of 4 Fluoro 9h Fluoren 9 Ol

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic landscape of 4-Fluoro-9H-fluoren-9-ol, defining its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a primary workhorse for investigating the electronic structure of molecules like this compound. These calculations focus on the electron density to determine the ground-state energy and properties of the molecule. By employing various functionals and basis sets, researchers can model the geometry and electronic distribution with high accuracy.

Table 1: Representative Theoretical Data for Fluorenol Derivatives (Note: Data for the specific 4-fluoro isomer is often part of larger computational studies. The table below is illustrative of typical data obtained from DFT calculations for this class of compounds.)

| Property | Method/Basis Set | Calculated Value (Illustrative) |

| Ground State Energy | B3LYP/6-31G(d) | Varies |

| HOMO Energy | B3LYP/6-31G(d) | ~ -6.5 eV |

| LUMO Energy | B3LYP/6-31G(d) | ~ -1.0 eV |

| Dipole Moment | B3LYP/6-31G(d) | ~ 2.0 - 2.5 D |

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide an alternative, often more computationally intensive, way to study the electronic structure from first principles without empirical parameters. These methods can be crucial for benchmarking DFT results and for calculations where electron correlation effects are particularly important.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, computational approach by incorporating experimental parameters. These are useful for preliminary analyses of large systems or for exploring broad conformational landscapes before applying more rigorous and costly DFT or ab initio calculations.

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting the spectroscopic signatures of this compound. Time-dependent DFT (TD-DFT) calculations are commonly employed to predict UV-Vis absorption spectra by calculating the energies of electronic transitions.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra are invaluable for interpreting experimental data, allowing for precise peak assignments. For instance, the characteristic C-F bond stretching frequency and the O-H stretching frequency can be predicted, and their positions can provide information about the molecular environment and hydrogen bonding interactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis. While the fluorene (B118485) core is rigid, rotation around the C-O bond of the hydroxyl group can give rise to different conformers. Computational potential energy surface scans can identify the most stable orientations of the hydroxyl hydrogen.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can explore how the molecule interacts with its environment, such as solvent molecules, and how its conformation changes at different temperatures. This is particularly relevant for understanding how the molecule behaves in solution or in biological systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for mapping out potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, chemists can determine the activation barriers and thermodynamics of various reactions. For example, DFT calculations can be used to model the mechanism of dehydration, oxidation of the alcohol to a ketone (fluorenone), or substitution reactions on the aromatic rings. The fluorine substituent's electronic influence is a critical factor in these mechanistic studies, as it can affect the stability of intermediates and transition states.

In Silico Screening for Structure-Property Relationship Studies

In silico screening methods, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be applied to this compound. By calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties), it is possible to build mathematical models that correlate these descriptors with specific activities or properties. For a series of fluorenol derivatives, these models can predict properties like biological activity, toxicity, or solubility based on their chemical structure. The specific descriptors for the 4-fluoro derivative would contribute to the development and refinement of these predictive models.

Potential Biological Applications and Mechanistic Research of Fluorinated Fluorenols Strictly Non Clinical

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is governed by a complex interplay of non-covalent forces. The rigid, aromatic structure of the fluorene (B118485) ring system is well-suited for engaging in π-π stacking interactions with aromatic residues in biological targets. explorationpub.comcymitquimica.com The hydroxyl group at the 9-position is a critical functional group, acting as both a hydrogen bond donor and acceptor, allowing it to form key interactions within protein binding pockets.

The introduction of fluorine adds another layer of complexity and potential for interaction. Fluorine's high electronegativity can create favorable dipole-dipole or halogen bonding interactions. explorationpub.com Furthermore, the study of arene-perfluoroarene interactions in synthetic host-guest systems provides a powerful model for understanding how fluorinated aromatic rings can establish strong binding with biological targets. escholarship.org The synergistic use of experimental techniques and computational modeling is often crucial to fully understand these sophisticated binding events in solution. escholarship.org

Table 1: Potential Non-Covalent Interactions of Fluorinated Fluorenols

| Interaction Type | Responsible Molecular Feature | Potential Role in Binding |

|---|---|---|

| π-π Stacking | Aromatic Fluorene Rings | Interaction with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Hydrogen Bonding | -OH group at C9-position | Acts as a donor and acceptor to form directional bonds with polar residues in a binding site. |

| Halogen Bonding | Fluorine Atom | The electropositive crown of the fluorine atom interacts with nucleophilic atoms (e.g., oxygen, nitrogen) in a protein. explorationpub.com |

| Dipole-Dipole Interactions | C-F Bond | Interaction with polar groups within the macromolecule's binding site. |

Enzyme Inhibition Studies (in vitro)

The fluorene scaffold has been identified as a promising starting point for the design of various enzyme inhibitors. researchgate.net In vitro assays are fundamental for determining the potency and selectivity of these compounds against specific enzyme targets. For instance, the parent compound, fluorenol, has been identified as a weak dopamine (B1211576) reuptake inhibitor, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 9 µM. wikipedia.org

Table 2: Examples of In Vitro Biological Activity of Fluorene Derivatives

| Compound | Target/Assay | Measured Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Fluorenol (9-Hydroxyfluorene) | Dopamine Reuptake | IC₅₀ = 9 µM | wikipedia.org |

| 1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole | Cytotoxicity (MOLM-13 cell line) | IC₅₀ = 12.5 µM | explorationpub.com |

| Compound 31 (Bcl-2/Bcl-xL Inhibitor) | Bcl-2 Binding Affinity | Kᵢ = 0.8 nM | nih.gov |

| Compound 31 (Bcl-2/Bcl-xL Inhibitor) | Bcl-xL Binding Affinity | Kᵢ < 1 nM | nih.gov |

Use as Molecular Probes in Biological Systems

The inherent fluorescence of the fluorene ring system makes its derivatives attractive candidates for the development of molecular probes for biological imaging and assays. cymitquimica.com Compounds such as 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] are noted for their strong fluorescence, a property essential for sensitive detection in biochemical studies. cymitquimica.com

The introduction of substituents, including fluorine, can be used to fine-tune the photophysical properties of the fluorene core, such as absorption and emission wavelengths, to suit specific applications. mdpi.com By modifying the electronic nature of the molecule, researchers can optimize probes for different biological environments or for use in multiplexed imaging experiments. Furthermore, the incorporation of fluorine-18 (B77423), a positron-emitting isotope, into bioactive molecules is a common strategy for developing radioligands for Positron Emission Tomography (PET). nih.gov By analogy, a [¹⁸F]-labeled version of a biologically active fluorinated fluorenol could potentially be developed as a PET imaging probe to visualize its target macromolecules in living systems.

Influence of Fluorine on Molecular Recognition and Binding Affinity (in vitro)

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the binding affinity of a ligand for its biological target. fu-berlin.de Fluorine's unique properties can lead to more potent and selective compounds through several mechanisms. It can increase binding affinity by participating in favorable hydrogen or halogen bonds with the protein target and can alter the conformation of the molecule to better fit a binding pocket. explorationpub.comfu-berlin.de The rigid nature of the fluorene scaffold itself can also be advantageous, as it may reduce the entropic penalty upon binding to a target. explorationpub.com

The effects of fluorination are highly dependent on the position of the fluorine atom. A study on a series of bromodomain inhibitors demonstrated this principle clearly. The introduction of a fluorine atom at the 5-position of the aromatic core resulted in a compound (50) with increased potency against the BD2 bromodomain compared to its non-fluorinated parent (5). acs.org However, placing the fluorine at the 2-position (compound 48) led to a reduction in potency, underscoring the critical importance of precise placement to achieve desired interactions within the target's binding site. acs.org

Table 3: Position-Dependent Effect of Fluorine on Bromodomain (BD2) Inhibition

| Compound | Fluorine Position | BD2 Inhibition (pIC₅₀) |

|---|---|---|

| Parent Compound 5 | None | 5.8 |

| Compound 48 | 2-Fluoro | 5.3 |

| Compound 50 | 5-Fluoro | 6.0 |

Data sourced from a study on bromodomain inhibitors, where pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency. acs.org

Future Perspectives and Emerging Research Avenues

Integrated Synthetic and Computational Approaches

The future of designing and synthesizing derivatives of 4-Fluoro-9h-fluoren-9-ol will heavily rely on the integration of computational modeling with experimental synthesis. This synergy allows for the in silico prediction of molecular properties, guiding chemists to target molecules with desired characteristics, thereby saving significant time and resources.

Quantum-chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in this integrated approach. tandfonline.com Computational studies on analogous fluorinated fluorene (B118485) systems have demonstrated that fluorination significantly impacts molecular stability, electronic structure, and optical properties. cognizancejournal.comzenodo.org For instance, DFT calculations can predict how the position of the fluorine atom on the fluorene core alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. utm.my This is crucial for tuning the bandgap and, consequently, the optoelectronic properties for applications in devices like Organic Light-Emitting Diodes (OLEDs). cognizancejournal.comzenodo.orgresearchgate.net

Future research will likely focus on building comprehensive computational libraries for various substituted this compound derivatives. By modeling properties such as electron affinity, ionization potential, and reorganization energies, researchers can screen candidates for specific functions, such as improved charge transport in organic semiconductors. tandfonline.comtandfonline.com These theoretical predictions can then be validated through targeted synthesis. For example, a computational study might predict that adding an electron-donating group at the C7 position would lead to a smaller energy gap, shifting the emission spectrum to a longer wavelength, a hypothesis that can be tested synthetically. mdpi.com This predictive power is essential for the rational design of next-generation materials. cuny.eduolemiss.edu

Table 1: Predicted Effects of Fluorination on Fluorene Properties via DFT Studies This table is a representative example based on findings for analogous compounds.

| Property | Parent Fluorene | 2-Fluorofluorene | 9-Fluorofluorene | Predicted Impact on this compound |

| Total Energy (kcal/mol) | -295.56 | -296.87 | -297.45 | Enhanced molecular stability. zenodo.orgresearchgate.net |

| Dipole Moment (Debye) | 0.78 | 1.16 | 1.25 | Increased polarity, influencing solubility and intermolecular interactions. zenodo.orgresearchgate.net |

| HOMO-LUMO Gap (eV) | Varies | Lowered | Lowered | Tunable electronic and optical properties. utm.my |

| UV-Vis Absorption Max (nm) | ~320 | ~305 | ~295 | Shift in absorption spectra, relevant for photonic devices. cognizancejournal.com |

Novel Functionalization Strategies for Enhanced Properties

To fully exploit the potential of this compound, emerging research is focused on developing novel strategies to chemically modify its core structure. These functionalizations aim to enhance its intrinsic properties or introduce new functionalities for specific applications.

One of the most promising areas is the use of photoredox catalysis . This method uses visible light to initiate chemical reactions under mild conditions, allowing for the formation of C-C and C-X bonds with high functional group tolerance. rsc.orgmdpi.comresearchgate.netbeilstein-journals.org Future work could employ photoredox catalysis for the late-stage functionalization of the this compound backbone, introducing complex groups that would be incompatible with harsher, traditional methods. For example, intramolecular cyclization reactions driven by photoredox catalysis could be used to synthesize complex, rigid fluorenone derivatives from this compound precursors. beilstein-journals.orgresearchgate.net

Direct C–H activation is another powerful tool that is expected to be increasingly applied. researchgate.net This strategy avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-heteroatom bonds. rsc.org Ruthenium-catalyzed C-H alkylation has been demonstrated on fluorene using alcohols as green alkylating agents. acs.org Applying such methods to this compound could enable the selective installation of alkyl or aryl groups at specific positions, providing a modular approach to tuning its electronic and physical properties. A metal-free oxidative cyanomethylenation has also been shown to functionalize the C9 position of fluorene derivatives. nih.gov

Furthermore, low-valent niobium-mediated reactions have shown the ability to perform double activation of C-F and C-H bonds to synthesize fluorenes, a strategy that could be adapted for creating novel derivatives from fluorinated precursors. nih.gov

Advanced Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound and its derivatives, especially in response to stimuli like light, requires sophisticated characterization techniques that can probe dynamic processes on very short timescales.

Time-resolved spectroscopy is becoming indispensable for studying the excited-state dynamics of fluorene-based molecules. rsc.org Techniques like femtosecond transient absorption (fs-TA) spectroscopy and time-correlated single-photon counting (TCSPC) allow researchers to monitor processes such as intramolecular charge transfer (ICT), intersystem crossing (ISC), and singlet fission, which occur on picosecond to nanosecond timescales. nih.govrsc.org For this compound, these techniques can reveal how the fluorine atom and other substituents influence the deactivation pathways of the excited state. nih.gov This knowledge is critical for designing efficient materials for OLEDs, where controlling the fate of excitons is paramount. rsc.org Time-resolved stimulated emission depletion (STED) spectroscopy is another advanced method used to probe excited-state properties and relaxation dynamics, providing data crucial for applications in high-resolution microscopy and nonlinear optics. nih.govoptica.org

In addition to optical techniques, advanced Nuclear Magnetic Resonance (NMR) spectroscopy will play a key role. While standard 1H and 13C NMR are routine, complex derivatives of this compound, especially those with stereocenters, will benefit from multidimensional NMR techniques (e.g., COSY, HSQC, HMBC). numberanalytics.comacs.orgipb.pt These methods can unambiguously determine the three-dimensional structure and stereochemistry of complex molecules, which is vital as function is intimately linked to structure. acs.org For fluorinated compounds specifically, 19F NMR and advanced 2D techniques like 19F-1H HETCOR provide detailed insights into the local environment of the fluorine atom, which is invaluable for structure elucidation and studying intermolecular interactions. numberanalytics.comnumberanalytics.com

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The unique structural and electronic features of this compound make it an attractive building block for interdisciplinary research, particularly at the interface with nanotechnology and supramolecular chemistry.

In nanotechnology , fluorene derivatives are already key components in organic electronics. tandfonline.comtandfonline.com The fluorine atom in this compound can enhance the performance of materials used in OLEDs and organic field-effect transistors (OFETs) by improving thermal stability and tuning charge-transport properties. mdpi.comingentaconnect.com Future research will likely explore the incorporation of this compound into more complex nanostructures, such as fluorinated polymers or as a host material for highly efficient blue fluorescent OLEDs. researchgate.netchemistryconferences.org Its properties could also be harnessed in the development of chemical sensors or as a component in materials for optical data storage. nih.gov

In supramolecular chemistry , the fluorenol scaffold is an excellent platform for designing molecules that can self-assemble into well-defined, functional architectures. researchgate.net The hydroxyl group and the planar, aromatic fluorene core can participate in hydrogen bonding and π-π stacking interactions, respectively. Research has shown that fluorene derivatives can form supramolecular gels and that their assembly can be controlled by external stimuli. rsc.org For instance, copper complexes with a (fluorene-9,9-diyl)dipropanoic acid ligand have been shown to form different 0D, 1D, and 2D architectures depending on the pH. rsc.org Future studies could explore how the fluorine atom in this compound influences these non-covalent interactions, potentially leading to new stimuli-responsive materials, "smart" gels, or probes for live-cell imaging. nih.gov The aggregation-induced emission (AIE) properties observed in some fluorene-based systems are also a promising avenue, where the fluorine substituent could be used to modulate the emission characteristics in the aggregated state. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.